molecular formula C14H11N3O5 B5816122 3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide

3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide

Cat. No.: B5816122
M. Wt: 301.25 g/mol
InChI Key: SMLYTUXSARWMRU-UHFFFAOYSA-N
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Description

3-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide is an organic compound with the molecular formula C14H11N3O5 This compound is characterized by the presence of a nitro group, a phenoxycarbonyl group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide typically involves the following steps:

    Formation of Phenoxycarbonyl Group: The phenoxycarbonyl group can be introduced via a reaction with phenol and a suitable carbonylating agent such as phosgene or triphosgene.

    Formation of Benzenecarboximidamide: The benzenecarboximidamide moiety can be synthesized by reacting the nitro-substituted benzene derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The phenoxycarbonyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the phenoxycarbonyl group.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Major Products

    Reduction: Formation of 3-amino-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of benzenecarboximidamide and phenol.

Scientific Research Applications

3-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The phenoxycarbonyl group can also modulate the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    3-nitrobenzenecarboximidamide: Lacks the phenoxycarbonyl group, making it less versatile in chemical reactions.

    N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide: Lacks the nitro group, resulting in different reactivity and biological properties.

Uniqueness

3-nitro-N’-[(phenoxycarbonyl)oxy]benzenecarboximidamide is unique due to the presence of both the nitro and phenoxycarbonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino-(3-nitrophenyl)methylidene]amino] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O5/c15-13(10-5-4-6-11(9-10)17(19)20)16-22-14(18)21-12-7-2-1-3-8-12/h1-9H,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLYTUXSARWMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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